6,7-Dihydro-[2]pyrindin-5-one Tosylate
Description
Properties
IUPAC Name |
6,7-dihydrocyclopenta[c]pyridin-5-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.C7H8O3S/c10-8-2-1-6-5-9-4-3-7(6)8;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRJKQZMLCAMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)C2=C1C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 6,7 Dihydro 1 Pyrindin 5 One Tosylate
Functional Group Interconversions at the Pyrindinone Core
The pyrindinone core possesses several reactive sites amenable to functional group interconversions. The primary locations for such transformations are the ketone at the C5 position and the dihydropyridine (B1217469) ring itself.
The carbonyl group at C5 is a versatile handle for a variety of chemical changes. Standard ketone chemistry can be applied to transform it into a range of other functional groups. For instance, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) would convert the ketone into a secondary alcohol. This alcohol can then be further functionalized. A key transformation in the context of tosylates is the reaction of this alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to form a tosylate ester. vanderbilt.edu These sulfonate esters are excellent leaving groups, far superior to the original hydroxyl group, and can be displaced by a wide array of nucleophiles in SN2 reactions. vanderbilt.edu This two-step sequence (reduction then tosylation) opens the door to introducing halides, azides, nitriles, and other functionalities at the C5 position.
The dihydropyridine moiety can also undergo transformations. For example, the double bond within this ring could be selectively reduced under specific catalytic hydrogenation conditions, leading to a tetrahydropyrindinone structure.
| Starting Group | Reagent(s) | Product Group | Reaction Type |
| Ketone (C5) | NaBH₄, MeOH | Secondary Alcohol | Reduction |
| Secondary Alcohol (C5) | TsCl, Pyridine (B92270) | Tosylate Ester | Sulfonylation |
| Tosylate Ester (C5) | NaI, Acetone | Iodide | Finkelstein Reaction |
| Tosylate Ester (C5) | NaN₃, DMF | Azide | Nucleophilic Substitution |
| Tosylate Ester (C5) | NaCN, DMSO | Nitrile | Nucleophilic Substitution |
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the 6,7-dihydro- mdpi.compyrindin-5-one tosylate dictates its susceptibility to electrophilic and nucleophilic attacks. As a tosylate salt, the pyridine nitrogen is protonated, rendering the entire heterocyclic system electron-deficient.
Nucleophilic Substitution: This electron-deficient nature makes the ring system a prime candidate for nucleophilic attack. While aromatic rings typically resist nucleophilic substitution, the presence of a positive charge on the nitrogen atom (in the pyridinium (B92312) form) and electron-withdrawing groups can activate the ring towards such reactions. libretexts.orglibretexts.org In this specific molecule, the conjugated enone system provides a site for 1,4-conjugate addition (Michael addition) by soft nucleophiles at the C7 position. Furthermore, if a leaving group like a halide were present on the pyridine ring, nucleophilic aromatic substitution (SNAr) would be highly feasible, particularly at positions ortho or para to the activating pyridinium nitrogen. libretexts.org
Electrophilic Substitution: Conversely, the electron-poor character of the pyridinium ring deactivates it towards electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which require an electron-rich aromatic system, are generally not feasible under standard conditions. youtube.com Any potential electrophilic attack would likely occur at the less deactivated cyclopentane (B165970) portion of the molecule, though this would require harsh conditions and may lack selectivity.
Ring Transformations and Rearrangements
Fused heterocyclic systems like dihydropyrindinones can undergo various ring transformations and rearrangements, often promoted by acid or base catalysis. These reactions can lead to novel scaffolds with altered connectivity and ring sizes.
One potential transformation involves the opening of the dihydropyridine ring. Under certain conditions, nucleophilic attack can lead to cleavage of the ring, followed by recyclization to form a different heterocyclic system. mdpi.com For instance, reactions with binucleophiles such as ethylenediamine (B42938) or o-phenylenediamine (B120857) could potentially lead to the formation of new fused imidazole (B134444) or benzimidazole (B57391) rings, respectively, through a ring-opening/ring-closing cascade. mdpi.com
The presence of the fused cyclopentanone (B42830) ring also introduces the possibility of skeletal rearrangements common to cyclic ketones, such as the Favorskii rearrangement, if a suitable leaving group is present alpha to the carbonyl. While not directly applicable to the parent structure, derivatization at the C6 position could enable such transformations.
Oxidation and Reduction Chemistry
The oxidation state of the 6,7-dihydro- mdpi.compyrindin-5-one core can be readily altered through various redox reactions, providing access to related scaffolds.
Oxidation: The dihydropyridine ring is susceptible to oxidation, which leads to aromatization. This is a common and often favorable reaction for dihydropyridines as it results in the formation of a stable aromatic pyridine ring. rsc.orgrsc.org A variety of oxidizing agents can be employed for this purpose, including manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or nitric acid. The product of such a reaction would be the corresponding aromatic 5-oxo- mdpi.compyrindinium tosylate. Direct oxidation of the CH₂ group adjacent to the pyridine ring using catalysts like manganese(II) triflate has also been reported for related systems. rsc.org
Reduction: The molecule offers multiple sites for reduction.
Ketone Reduction: As mentioned previously, the C5-ketone can be selectively reduced to a secondary alcohol using mild hydride reagents like NaBH₄.
Enone Reduction: The conjugated C=C bond can be reduced, typically through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), which would likely also reduce the ketone unless it is protected.
Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions, could potentially reduce both the ketone and the dihydropyridine ring double bond.
| Transformation | Reagent(s) | Product Feature |
| Oxidation | MnO₂, Toluene, Reflux | Aromatic Pyridinium Ring |
| Ketone Reduction | NaBH₄, MeOH, 0 °C | C5-Alcohol |
| Conjugate Reduction | H₂, Pd/C, EtOH | Saturated Cyclopentane Ring |
Derivatization for Scaffold Expansion and Diversification
The 6,7-dihydro- mdpi.compyrindin-5-one scaffold is a valuable starting point for creating diverse molecular architectures. nih.govnih.gov Derivatization can be achieved through various strategies, including functionalizing unactivated positions and introducing new stereocenters.
Modern synthetic methods allow for the direct functionalization of C-H bonds, which are traditionally considered unreactive. youtube.com For the dihydropyrindinone core, several C-H bonds could be targeted.
α-Position to Ketone: The C6 methylene (B1212753) protons are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to install new substituents at the C6 position.
Distal Positions: Transition-metal-catalyzed C-H activation is a powerful tool for functionalizing positions that are remote from existing functional groups. youtube.com Using a directing group strategy, where the pyridine nitrogen or the C5-carbonyl oxygen coordinates to a metal catalyst (e.g., palladium, rhodium), it may be possible to selectively introduce aryl or alkyl groups at other positions on the cyclopentane or dihydropyridine rings.
The introduction of stereocenters is crucial for developing chiral molecules, particularly for pharmaceutical applications. The 6,7-dihydro- mdpi.compyrindin-5-one structure provides several opportunities to create chirality.
At C5: The reduction of the C5-ketone generates a stereocenter. By using chiral reducing agents or catalysts (e.g., CBS reagents), this reduction can be performed enantioselectively to produce a specific enantiomer of the resulting alcohol.
At C6 or C7: Asymmetric conjugate addition of nucleophiles to the enone system at C7 can create a new stereocenter. Similarly, the aforementioned C-H functionalization at C6 via an enolate can be rendered stereoselective by using chiral phase-transfer catalysts or chiral auxiliaries.
These derivatization strategies allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties. ontosight.ai
Mechanistic and Computational Studies on 6,7 Dihydro 1 Pyrindin 5 One Tosylate and Its Reaction Pathways
Elucidation of Reaction Mechanisms
The reaction pathways of 6,7-Dihydro- researchgate.netpyrindin-5-one Tosylate are dictated by the interplay of its functional groups: the ketone, the secondary amine within the dihydropyridine (B1217469) ring, and the tosylate counter-ion. Mechanistic studies on analogous systems suggest that reactions can be initiated at several sites, leading to a variety of potential products.
Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism. For 6,7-Dihydro- researchgate.netpyrindin-5-one Tosylate, several key intermediates can be postulated based on the reaction conditions.
Enolates/Enols: In the presence of a base, deprotonation of the α-carbon (C6) adjacent to the carbonyl group is expected to form a resonance-stabilized enolate. This intermediate is a powerful nucleophile, capable of participating in alkylation, aldol (B89426), and other carbon-carbon bond-forming reactions. The regioselectivity of enolate formation would be a critical factor in determining the final product structure.
Iminium Ions: Acidic conditions could lead to the protonation of the carbonyl oxygen, activating the C5 position for nucleophilic attack. Subsequent dehydration could potentially lead to the formation of an iminium ion, particularly if the nitrogen atom participates.
Acyl-Pyridinium Species: Reactions involving nucleophilic attack at the carbonyl carbon could proceed through a tetrahedral intermediate. The stability and fate of this intermediate would be influenced by the electronic nature of the fused dihydropyridine ring.
Radical Intermediates: In redox reactions, one-electron transfer processes could generate radical cations or anions. For instance, studies on the oxidation of 1,4-dihydropyridine (B1200194) systems have analyzed the electronic structure of radical intermediates to understand their stability and subsequent reaction pathways. christuniversity.in
The specific intermediates formed would be highly dependent on the reagents and conditions employed, such as pH, solvent, and temperature.
The transition state is the highest energy point along a reaction coordinate and its structure determines the reaction's kinetics. youtube.com While experimental observation of transition states is not possible, their structures can be inferred and computationally modeled. For reactions involving 6,7-Dihydro- researchgate.netpyrindin-5-one Tosylate, transition state analysis is crucial for understanding stereochemical outcomes and reaction rates.
In reactions such as hydride transfer, a common pathway for dihydropyridine analogues, the transition state involves the partial formation and breaking of bonds. scispace.comresearchgate.net Computational studies on similar reactions have shown that these processes can occur through highly asynchronous, nearly stepwise pathways. scispace.com The geometry of the transition state, including the relative orientation of the reacting molecules, dictates the stereoselectivity of the reaction. scispace.com
For cycloaddition reactions, the timing of bond formation is a key characteristic of the transition state. nih.gov Even in reactions with symmetrical reactants, trajectories often show unequal bond formation in the transition state region. nih.gov Computational modeling using methods like Density Functional Theory (DFT) can locate these transition state structures on the potential energy surface and calculate their associated energy barriers, providing a quantitative prediction of reaction feasibility. researchgate.netyoutube.com
| Intermediate | Formation Condition | Potential Subsequent Reaction |
|---|---|---|
| Enolate | Basic | Alkylation, Aldol Condensation |
| Iminium Ion | Acidic | Nucleophilic Addition |
| Radical Cation | Oxidative | Dimerization, Aromatization |
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate molecular properties and reactivity where experimental data is scarce. DFT and other molecular orbital calculations are invaluable for analyzing the 6,7-Dihydro- researchgate.netpyrindin-5-one Tosylate system.
Electronic structure analysis reveals the distribution of electrons within the molecule, which is key to its reactivity.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For 6,7-Dihydro- researchgate.netpyrindin-5-one, the HOMO is likely localized on the electron-rich dihydropyridine ring and the nitrogen atom, indicating its nucleophilic character. The LUMO is expected to be centered on the carbonyl group and the adjacent α,β-unsaturated system, marking it as the primary site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. christuniversity.innih.gov
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can calculate the partial atomic charges. nih.govresearchgate.net These calculations would likely show a significant positive charge on the carbonyl carbon (C5) and a negative charge on the oxygen atom, confirming the electrophilic nature of the carbonyl group. The tosylate anion's charge would be distributed across the sulfonyl group's oxygen atoms.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For the target compound, MEP analysis would highlight the electron-rich (negative potential) regions around the carbonyl oxygen and the electron-deficient (positive potential) regions near the carbonyl carbon and the acidic protons, guiding the prediction of sites for electrophilic and nucleophilic attack. christuniversity.in
The three-dimensional shape of a molecule influences its reactivity. The 6,7-dihydro- researchgate.netpyrindin-5-one core is a bicyclic system where the five-membered dihydropyrrole ring is fused to a pyridine (B92270) moiety. uci.edulibretexts.org This fusion introduces significant conformational constraints.
The five-membered ring is not planar and can adopt several low-energy conformations, such as the "envelope" or "twist" forms. Computational potential energy surface (PES) scans can identify the most stable conformers and the energy barriers for interconversion between them. The relative energies of these conformers are determined by a balance of angle strain, torsional strain, and non-bonded steric interactions. The tosylate counter-ion can also influence the conformational preference through electrostatic interactions or hydrogen bonding with the N-H proton.
| Technique | Key Parameters | Predicted Information for 6,7-Dihydro- researchgate.netpyrindin-5-one Tosylate |
|---|---|---|
| DFT/FMO Analysis | HOMO/LUMO Energies, Energy Gap | Identifies nucleophilic/electrophilic centers, predicts kinetic stability. nih.gov |
| NBO/Mulliken Analysis | Partial Atomic Charges | Quantifies charge distribution, confirms carbonyl electrophilicity. researchgate.net |
| Conformational Search | Relative Energies of Conformers | Determines the most stable 3D structure (e.g., envelope vs. twist). uci.edu |
Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation. mdpi.com DFT calculations, often using the B3LYP functional, have been successfully employed to predict vibrational and NMR spectra for various heterocyclic compounds. researchgate.netnih.gov
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of IR absorption bands. For 6,7-Dihydro- researchgate.netpyrindin-5-one Tosylate, a strong absorption band for the C=O stretch of the conjugated ketone would be predicted around 1650-1680 cm⁻¹. An N-H stretching vibration would be expected in the 3300-3500 cm⁻¹ region. Characteristic strong bands for the tosylate group's S=O stretching would appear in the 1350-1300 cm⁻¹ and 1175-1125 cm⁻¹ regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. mdpi.com The predicted chemical shifts for the protons on the dihydropyridine and cyclopentanone (B42830) rings would provide a theoretical spectrum that could be compared with experimental data for structural verification. For instance, the protons on C6 and C7 would show characteristic couplings and shifts depending on the ring's conformation.
Mass Spectrometry: While direct prediction of fragmentation patterns is complex, computational chemistry can calculate the molecular weight of the cation (C₈H₈NO⁺) and the tosylate anion (C₇H₇O₃S⁻). It can also help analyze the stability of potential fragment ions observed in an experimental mass spectrum.
| Spectroscopy Type | Feature | Predicted Value/Region |
|---|---|---|
| IR | C=O Stretch (Ketone) | ~1670 cm⁻¹ |
| IR | N-H Stretch | ~3400 cm⁻¹ |
| ¹H NMR | N-H Proton | Broad signal, ~7-9 ppm |
| ¹H NMR | Vinyl Protons | ~6-8 ppm |
| ¹³C NMR | C=O Carbon | ~195 ppm |
| Mass Spec (ESI+) | [M]⁺ (Cation) | m/z ~134.06 |
Kinetic and Thermodynamic Investigations
A comprehensive search of scientific literature and chemical databases did not yield specific kinetic or thermodynamic studies directly investigating the reaction pathways of 6,7-Dihydro- rsc.orgpyrindin-5-one Tosylate. While research exists for structurally related dihydropyridine and fused heterocyclic systems, detailed experimental or computational data focusing on the kinetic and thermodynamic parameters of this particular tosylate salt are not publicly available.
The absence of such specific data precludes a detailed discussion of its reaction rates, activation energies, or the thermodynamic stability of its intermediates and products. Further experimental research, including reaction calorimetry, kinetic monitoring via spectroscopic methods (e.g., NMR or UV-Vis), and computational modeling using methods like Density Functional Theory (DFT), would be necessary to elucidate these properties.
Such studies would be invaluable for understanding the reactivity of 6,7-Dihydro- rsc.orgpyrindin-5-one Tosylate, optimizing reaction conditions for its use in synthesis, and predicting the feasibility of various transformation pathways.
Synthetic Applications and Broader Utility in Organic Chemistry
Building Block in Complex Molecule Synthesis
The dihydropyridinone scaffold is a well-established building block in the synthesis of complex and biologically active molecules. nih.govmdpi.com These frameworks are integral to numerous natural products and serve as precursors for a wide array of valuable derivatives. mdpi.com The strategic placement of functional groups on the 6,7-Dihydro- researchgate.netpyrindin-5-one core allows for its incorporation into larger, more intricate molecular architectures.
One notable example of a similar scaffold's utility is in the total synthesis of aza-goniothalamin, where a dihydropyridinone was constructed using a two-pot procedure involving an amidoallylation followed by a ring-closing metathesis. beilstein-journals.org Furthermore, 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids, which share structural similarities, are crucial building blocks for both natural products and synthetic pharmaceuticals. mdpi.comnih.gov The synthesis of these compounds often involves multi-step sequences where a core heterocyclic structure is progressively elaborated. The table below illustrates examples of complex molecules synthesized from related heterocyclic building blocks, highlighting the synthetic strategies employed.
| Target Molecule/Class | Core Building Block | Key Synthetic Strategy | Reference |
|---|---|---|---|
| (±)-Andranginine | 3,4-Dihydro-2(1H)-pyridone | Multi-component reaction (MCR) to form the core, followed by further cyclizations. | mdpi.com |
| Aza-goniothalamin | Dihydropyridinone | One-pot amidoallylation followed by ring-closing metathesis. | beilstein-journals.org |
| Influenza Virus Inhibitors | 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives | Asymmetric synthesis from L-DOPA to build optically active derivatives. | mdpi.com |
| (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid | Morpholinone derivative | Combination of Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. | mdpi.comnih.gov |
Design and Synthesis of Ligands for Catalysis
The pyridinone moiety is an exceptionally versatile ligand platform in coordination chemistry, capable of binding to metal centers through its nitrogen or oxygen atoms. rsc.org The deprotonated form, 2-pyridonate, exhibits a delocalized negative charge, allowing for diverse coordination modes (κ- and μ-binding), which makes it a highly attractive building block for creating coordination compounds and polynuclear clusters. rsc.org These characteristics are crucial for the development of catalysts for homogeneous catalysis.
Complexes based on 2-pyridonate ligands have been successfully used with various transition metals. For instance, an Iridium(III) complex featuring a 2-pyridinol ligand demonstrated high catalytic activity in the dehydrogenation of secondary alcohols. rsc.org The modular nature of the pyridinone scaffold allows for the straightforward introduction of different substituents, which can fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The 6,7-Dihydro- researchgate.netpyrindin-5-one structure, with its rigid bicyclic framework, could offer unique steric constraints and pre-organization for metal binding, making it a promising candidate for developing novel, highly selective catalysts.
Scaffold for Combinatorial Chemistry and Chemical Library Generation
Pyridine (B92270) and dihydropyridine (B1217469) scaffolds are among the most prevalent heterocycles in drug design, forming the core of numerous approved pharmaceuticals. researchgate.netnih.govnih.gov Their value stems from their ability to engage in various biological interactions and the ease with which they can be functionalized to create large, structurally diverse compound libraries. nih.gov Combinatorial chemistry leverages such "privileged scaffolds" to rapidly generate thousands of related compounds for high-throughput screening. nih.govnih.govescholarship.org
The 6,7-Dihydro- researchgate.netpyrindin-5-one framework is an ideal scaffold for combinatorial library synthesis. It possesses multiple diversification points: the nitrogen atom, the carbonyl group, and the carbon atoms on both the pyridine and cyclopentane (B165970) rings. By systematically varying the substituents at these positions, a vast chemical space can be explored. researchgate.net This approach allows for the efficient optimization of a compound's properties, such as binding affinity to a biological target or its pharmacokinetic profile. The generation of such libraries is a cornerstone of modern drug discovery, enabling the rapid identification of hit and lead compounds. rsc.org
Precursor for Advanced Materials with Tailored Properties
Heterocyclic compounds, particularly those containing pyridine rings, are increasingly used as building blocks for advanced functional materials. researchgate.net Pyridine-based polymers, such as poly(2,5-pyridinediyl) (PPY) and polyazomethines, have been synthesized and investigated for their thermal stability and potential as conducting materials. researchgate.netst-andrews.ac.uk The incorporation of the rigid and polar 6,7-Dihydro- researchgate.netpyrindin-5-one scaffold into a polymer backbone could impart desirable properties, including high thermal stability and specific electronic characteristics. nih.gov
A practical application of a closely related structure, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, has been demonstrated in materials science. Derivatives of this compound have been shown to form effective inhibitor films on carbon steel surfaces, providing significant protection against corrosion in acidic environments. nih.govacs.org The study found that these molecules adsorb onto the steel surface, with an inhibition efficiency reaching up to 97.7%. nih.govacs.org This highlights the potential of the cyclopenta[b]pyridine scaffold as a precursor for developing advanced materials with tailored surface properties.
| Compound Derivative | Concentration (mM) | Corrosion Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| CAPD-1 | 1.0 | 97.7 | nih.govacs.org |
| CAPD-2 | 1.0 | 94.4 | nih.gov |
| CAPD-3 | 1.0 | 91.9 | nih.gov |
| CAPD-4 | 1.0 | 90.5 | nih.gov |
*CAPD: 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative
Development of Novel Synthetic Reagents and Methodologies
The pursuit of efficient and novel synthetic routes to important chemical scaffolds often drives the development of new chemical reactions and methodologies. The dihydropyridinone and cyclopenta[b]pyridine frameworks have been the target of numerous synthetic efforts, leading to the creation of innovative protocols. researchgate.netnih.gov
A significant example is the development of a manganese-catalyzed reaction for the direct oxidation of 2,3-cyclopentenopyridine analogues to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives. rsc.org This method utilizes an inexpensive manganese catalyst and an aqueous oxidant at room temperature, offering a green and highly chemoselective approach. The development of such methodologies is crucial as it provides more efficient, cost-effective, and environmentally benign ways to access valuable chemical intermediates like 6,7-Dihydro- researchgate.netpyrindin-5-one. The tosylate form of the compound, being a stable and easy-to-handle solid, is an ideal substrate for testing and optimizing such new synthetic transformations.
Q & A
Q. What are the established synthetic routes for 6,7-Dihydro-[2]pyrindin-5-one Tosylate, and how can intermediates be characterized?
A common synthetic pathway involves etherification of chloropyrazine derivatives to form alcohol intermediates, followed by tosylate activation. For example, chloropyrazine [6] undergoes etherification to yield alcohol [7], which is then converted to the tosylate derivative using tosyl chloride . Intermediates are typically characterized via single-crystal X-ray diffraction (as shown in Fig. 2 and 3 of ) and chromatographic separation to isolate byproducts like bis-ether [8].
Q. What spectroscopic and chromatographic methods are recommended for characterizing 6,7-Dihydro-[2]pyrindin-5-one Tosylate?
Key techniques include:
- X-ray Powder Diffraction (XRPD): To confirm crystalline structure and detect polymorphic forms .
- FT-IR and Raman Spectroscopy: For functional group identification and hydrogen bonding analysis .
- HPLC: Employed with ammonium acetate buffer (pH 6.5) for purity assessment, as described in pharmacopeial assays .
Advanced Research Questions
Q. How does structural polymorphism influence the solubility and bioavailability of 6,7-Dihydro-[2]pyrindin-5-one Tosylate?
Polymorphic forms can significantly alter solubility. For instance, sorafenib tosylate exhibits solubility differences due to variations in crystal packing, as shown via XRPD and solubility studies in aqueous buffers . Researchers should screen polymorphs using differential scanning calorimetry (DSC) and correlate findings with permeability assays (e.g., Franz diffusion cells) to predict bioavailability.
Q. How can researchers resolve contradictions in biological activity data for tosylate derivatives?
Outlier data in clinical or preclinical studies may arise from analytical variability or formulation differences. Sensitivity analyses, such as excluding outlier centers (e.g., in ATMOS-1 trials for glycopyrronium tosylate), can validate results. Gravimetric sweat production measurements and pre-specified statistical thresholds are critical for reproducibility .
Q. What computational strategies model the interaction of 6,7-Dihydro-[2]pyrindin-5-one Tosylate with halogen-bonded supramolecular systems?
Density functional theory (DFT) optimizations can predict geometries, such as the hexameric halogen-bonded capsule stabilized by tosylate counterions (Fig. 4a-b in ). Molecular dynamics simulations further elucidate anion binding energetics and steric effects in host-guest systems.
Q. How can synthetic yields of 6,7-Dihydro-[2]pyrindin-5-one Tosylate be optimized in multi-step reactions?
Key strategies include:
Q. What analytical workflows address stability challenges in 6,7-Dihydro-[2]pyrindin-5-one Tosylate formulations?
Stability-indicating methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
